trans-Azepane-4,5-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
azepane-4,5-diol |
InChI |
InChI=1S/C6H13NO2/c8-5-1-3-7-4-2-6(5)9/h5-9H,1-4H2 |
InChI Key |
HQISGUDQAWZSMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC(C1O)O |
Origin of Product |
United States |
Synthetic Methodologies for Trans Azepane 4,5 Diol and Its Analogues
Stereoselective Synthesis of Azepane Scaffolds
The creation of stereochemically defined azepane rings is crucial for the development of new therapeutic agents. Methodologies to achieve this often involve intricate multi-step syntheses that establish the required stereocenters with high fidelity.
Asymmetric Transformations and Chiral Pool Approaches
Asymmetric synthesis and the use of the chiral pool are powerful strategies for obtaining enantiomerically pure azepane derivatives. These approaches leverage existing chirality from natural sources to build complex molecules.
Carbohydrates represent an abundant and inexpensive source of chirality for the synthesis of complex molecules. Their rich stereochemistry and multiple functional groups make them ideal starting materials for the construction of highly functionalized heterocyclic systems, including azepanes. A notable example is the synthesis of heavily hydroxylated azepane iminosugars from D-mannose. This strategy involves the addition of a vinyl group to a D-mannose-derived aldehyde, followed by a key osmium-catalyzed tethered aminohydroxylation to install the nitrogen atom with complete regio- and stereocontrol. Subsequent intramolecular reductive amination affords the desired pentahydroxylated azepane. nih.gov
A proposed synthetic route to trans-Azepane-4,5-diol could employ a similar strategy starting from a suitable carbohydrate precursor. For instance, a protected unsaturated azepane, derived from a carbohydrate, could undergo a Sharpless asymmetric dihydroxylation. This powerful reaction is known to produce vicinal diols from alkenes with high enantioselectivity and predictable stereochemistry based on the chiral ligand used (AD-mix-α or AD-mix-β). wikipedia.orgnih.govencyclopedia.pubalfa-chemistry.com The choice of the appropriate AD-mix would be crucial in establishing the desired trans relationship between the two hydroxyl groups at the C4 and C5 positions of the azepane ring.
Table 1: Key Reactions in Carbohydrate-Based Azepane Synthesis
| Reaction | Reagents/Catalyst | Purpose |
| Osmium-catalyzed tethered aminohydroxylation | OsO₄, chiral ligand | Stereoselective introduction of nitrogen and hydroxyl groups |
| Intramolecular reductive amination | Reducing agent (e.g., NaBH₃CN) | Cyclization to form the azepane ring |
| Sharpless asymmetric dihydroxylation | OsO₄, AD-mix-α or AD-mix-β | Diastereoselective formation of vicinal diols |
Amino acids are another readily available source of chirality for the asymmetric synthesis of azepanes. Their inherent stereochemistry and functional groups (amino and carboxylic acid) provide convenient handles for elaboration into more complex heterocyclic structures. For example, L-serine can be utilized as a chiral precursor for the synthesis of functionalized azepanes. The synthetic strategy often involves the transformation of the amino acid into a suitable intermediate that can undergo ring-closing reactions to form the seven-membered azepane ring.
While a direct synthesis of this compound from a specific amino acid is not extensively documented, the principles of chiral pool synthesis from amino acids can be applied. A general approach would involve the conversion of an amino acid, such as aspartic acid, into a linear precursor containing the necessary carbon framework and functional groups for a subsequent cyclization to form the azepane ring with control of stereochemistry.
Enzymatic Catalysis in Stereoselective Azepane Formation
Enzymes, with their inherent chirality and high selectivity, are powerful tools in asymmetric synthesis. Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures and the desymmetrization of meso compounds.
While the specific lipase-catalyzed kinetic resolution of dihydroxybenzazepines is not prominently reported, the principle can be applied to the synthesis of chiral dihydroxyazepanes. A key strategy would be the desymmetrization of a meso-azepane-4,5-diol. In this approach, a prochiral meso-diol, which possesses a plane of symmetry, is selectively acylated by a lipase (B570770). The enzyme's chiral active site differentiates between the two enantiotopic hydroxyl groups, leading to the formation of a single enantiomer of the monoacylated product with high enantiomeric excess. This method can theoretically achieve a 100% yield of the desired chiral monoester, which can then be further transformed into the target this compound. mdpi.commdpi.comresearchgate.net
Lipases such as Candida antarctica lipase B (CAL-B) are well-known for their efficacy in such desymmetrization reactions of various cyclic and acyclic meso-diols. mdpi.com The success of this strategy would depend on the ability of the lipase to accept the azepane-diol substrate and perform the enantioselective acylation.
Table 2: Lipases Commonly Used in Desymmetrization of Diols
| Lipase | Source Organism | Common Applications |
| CAL-B | Candida antarctica | Kinetic resolution of alcohols and amines, desymmetrization of meso-diols |
| PPL | Porcine Pancreas | Hydrolysis and esterification of various substrates |
| Lipase PS | Pseudomonas cepacia | Kinetic resolution of a wide range of chiral compounds |
Transition Metal-Catalyzed Stereocontrolled Reactions
Transition metal catalysis offers a versatile and efficient platform for the construction of complex cyclic molecules, including azepanes, with high levels of stereocontrol. Various metals, such as rhodium and palladium, have been employed to catalyze a range of cyclization reactions.
A powerful method for the stereoselective synthesis of functionalized azepines is the rhodium(I)-catalyzed intermolecular aza-[4+3] cycloaddition of vinyl aziridines and dienes. This atom-economical reaction proceeds with high enantioselectivity and allows for the efficient construction of the seven-membered ring. nih.gov Furthermore, rhodium-catalyzed intramolecular hetero-[5+2] cycloaddition of vinyl aziridines and alkenes provides a modular route to fused bicyclic azepines with multiple contiguous stereocenters. The stereochemical outcome of this reaction can be controlled by the geometry of the starting alkene, allowing for the synthesis of various stereoisomers. nih.gov
Palladium-catalyzed cascade cyclizations have also emerged as a powerful tool for the synthesis of functionalized azepanes. These reactions can involve the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step, leading to a rapid increase in molecular complexity. rsc.orgrsc.org For instance, palladium-catalyzed asymmetric cyclization of suitable acyclic precursors can be employed to construct the azepane ring with control over the stereochemistry of newly formed chiral centers.
Table 3: Examples of Transition Metal-Catalyzed Azepane Synthesis
| Catalyst/Metal | Reaction Type | Key Features |
| Rhodium(I) | Intermolecular aza-[4+3] cycloaddition | High enantioselectivity, atom-economical |
| Rhodium | Intramolecular hetero-[5+2] cycloaddition | Stereospecific, modular access to stereoisomers |
| Palladium | Cascade cyclization | Rapid assembly of polycyclic scaffolds |
Osmium-Catalyzed Tethered Aminohydroxylation
A significant strategy for the stereoselective synthesis of highly hydroxylated azepanes involves the osmium-catalyzed tethered aminohydroxylation (TA) reaction. acs.orgnih.govresearcher.life This method is particularly effective for creating polyhydroxylated azepane iminosugars, which are analogues of the target diol. The core of this approach is the reaction of specific allylic alcohols, often derived from carbohydrate precursors like D-mannose. nih.govnih.gov The tethering strategy, originally developed by Donohoe, ensures complete regio- and stereocontrol over the formation of the new C-N bond. acs.orgnih.gov
In a typical sequence, an allylic alcohol is converted to an aroyloxycarbamate. acs.org This intermediate then undergoes the key aminohydroxylation step using a catalytic amount of an osmium species, such as K₂OsO₂(OH)₄. nih.gov The reaction proceeds to form an oxazolidinone, effectively installing the amino and hydroxyl groups in a syn relationship with a specific and controlled configuration. acs.orgnih.gov Subsequent steps, including the hydrolytic opening of the oxazolidinone ring and an intramolecular reductive amination, lead to the final cyclized azepane product. nih.govresearcher.life This method represents the first application of the osmium-catalyzed TA reaction to the synthesis of iminosugars. acs.orgresearcher.life
Table 1: Osmium-Catalyzed Tethered Aminohydroxylation Example
| Step | Reactant | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | Allylic Alcohol Derivative | p-chlorobenzoyl chloride | O-aroyloxycarbamate | 96% nih.gov |
| 2 | O-aroyloxycarbamate | K₂OsO₂(OH)₄ (3 mol %) | Oxazolidinone | 98% nih.gov |
| 3 | Oxazolidinone | Microwave conditions | Amino alcohol precursor | 96% acs.org |
Copper and Palladium Catalysis in Azepine/Azepane Synthesis
Copper and palladium catalysts are instrumental in the synthesis of azepine and azepane cores through various cross-coupling and cyclization reactions. While not always directly yielding diol products, these methods establish the foundational seven-membered ring that can be further functionalized.
Copper(I)-catalyzed tandem amination/cyclization reactions have been developed for the synthesis of functionalized azepines. nih.gov This approach utilizes functionalized allenynes reacting with primary or secondary amines in the presence of a Cu(I) catalyst to form trifluoromethyl-substituted azepin-2-carboxylates. nih.gov
Palladium catalysis is widely employed for constructing benzodiazepine systems, which feature a fused azepine ring. mdpi.com Methodologies include palladium-catalyzed hydroamination, C-H arylation, and Buchwald-Hartwig amination reactions. mdpi.com For instance, a palladium-catalyzed aza-Michael reaction has been used to create 2,3,4,5-tetrahydrobenzodiazepine derivatives with specific stereochemistry. mdpi.com Furthermore, domino reactions, such as carboamination and aminoarylation, catalyzed by palladium complexes provide efficient routes to variously functionalized benzodiazepines. mdpi.com These catalytic systems, often employing ligands to stabilize the metal nanoparticles, are crucial for building the core azepane structure. nih.gov
Ring Construction Strategies
Ring-Closing Metathesis (RCM) Approaches to Azepanes
Ring-closing metathesis (RCM) is a powerful and widely used method for the synthesis of unsaturated rings, including the seven-membered azepane core. wikipedia.org The reaction typically involves the intramolecular metathesis of a diene, often with two terminal alkenes, catalyzed by ruthenium-based complexes like Grubbs' catalysts. wikipedia.orgorganic-chemistry.org A significant advantage of this method is the formation of volatile ethylene (B1197577) as the only major by-product, making it an atom-economical process. wikipedia.org
RCM has been successfully applied to the synthesis of various azepane derivatives, including trihydroxyazepanes. nih.gov In a representative example, a pluripotent formyl-olefin derived from D-glucal was subjected to N-allylation to create a suitable diene precursor. This diene then underwent a smooth RCM reaction to afford the seven-membered heterocyclic ring, which could be further processed to yield the final trihydroxyazepane. nih.gov The functional group tolerance of modern RCM catalysts allows for its application in the synthesis of complex molecules containing moieties like amines, ethers, and alcohols. wikipedia.org While RCM is a key strategy, challenges such as unwanted alkene isomerization can sometimes occur, requiring careful optimization of reaction conditions. orgsyn.org
Aza-Prins Cyclization Methodologies
The aza-Prins cyclization has emerged as a potent tool for constructing nitrogen-containing heterocycles, including azepanes. nih.govacs.org This methodology has been successfully applied to the synthesis of seven-membered nitrogen heterocycles through a silyl-aza-Prins cyclization. acs.orgnih.gov The process typically involves the reaction of a homoallylic amine with an aldehyde to form an iminium ion, which then undergoes an intramolecular 7-endo cyclization. acs.org
This reaction can deliver trans-azepanes in high yields with good to excellent diastereoselectivity. acs.orgnih.govresearchgate.net The outcome and selectivity of the cyclization are often dependent on the Lewis acid catalyst employed. For example, indium(III) chloride (InCl₃) has been shown to selectively produce azepanes, while other catalysts might lead to different heterocyclic products. acs.orgnih.gov The stereoselectivity is also influenced by steric factors; using a sterically demanding aldehyde can lead to the formation of a single diastereomer. acs.org This method provides a direct and efficient route to substituted azepanes from simple starting materials. nih.govacs.org
Table 2: Silyl-Aza-Prins Cyclization for Azepane Synthesis
| Aldehyde Steric Demand | Lewis Acid Catalyst | Diastereoselectivity (trans:cis) | Outcome |
|---|---|---|---|
| Low | InCl₃ | Good to Excellent | trans-Azepane acs.org |
| High | InCl₃ | Single Diastereomer | trans-Azepane acs.org |
Intramolecular Cyclization Reactions
The formation of the azepane ring is frequently achieved through various intramolecular cyclization strategies. These reactions involve forming a C-N or C-C bond within a suitably functionalized acyclic precursor to close the seven-membered ring.
One such approach is the Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides to synthesize azepino[4,5-b]indolones. thieme-connect.deresearchgate.net In this method, a hydroxy tryptamide is treated with an acid like (+)-camphorsulfonic acid (CSA) at elevated temperatures, prompting cyclization to form the fused azepane ring system. thieme-connect.de Another strategy involves a cascade intramolecular Prins/Friedel-Crafts cyclization. beilstein-journals.org Here, treatment of compounds like 3-(2-vinylphenyl)propanal with a Lewis acid such as BF₃·Et₂O initiates an intramolecular Prins reaction. This generates a benzyl carbenium ion intermediate that is subsequently trapped by an aromatic group via a Friedel-Crafts alkylation to yield 5-aryltetrahydro-5H-benzo acs.organnulen-7-ols, which contain a hydroxylated azepine-analogue ring. beilstein-journals.org
The 1,3-dipolar cycloaddition is a highly effective reaction for the synthesis of five-membered heterocycles. nih.govwikipedia.org When applied in an intramolecular fashion, it can be used to construct complex fused-ring systems that include an azepane moiety. nih.govnih.gov This strategy involves a molecule containing both a 1,3-dipole and a dipolarophile, which react internally to form a new ring. nih.gov
A common application is the intramolecular cycloaddition of azomethine ylides. nih.govnih.gov These ylides can be generated thermally from precursors such as N-substituted 3-allyl-aminobenzo[b]furan-2-aldehydes and secondary amines. nih.govdntb.gov.ua The generated azomethine ylide then reacts with the tethered allyl group (the dipolarophile) to create a fused polycyclic product containing a pyrrolidine (B122466) ring fused to the azepane precursor framework. nih.gov Another example is the synthesis of tetrazolo azepanes via the intramolecular 1,3-dipolar cycloaddition of azido (B1232118) nitriles derived from monosaccharides. researchgate.net This reaction proceeds in a pseudo-concerted manner to form the fused tetrazole-azepane system. researchgate.net
Reductive Amination for Azepane Ring Closure
Reductive amination serves as a cornerstone in the synthesis of azepane rings, providing a reliable method for the final ring-closing step. This strategy typically involves the intramolecular reaction between an amine and a carbonyl group within a linear precursor, followed by reduction of the resulting imine or hemiaminal intermediate. The versatility of this approach allows for the stereocontentive formation of highly functionalized azepanes, including polyhydroxylated derivatives analogous to this compound.
A key advantage of intramolecular reductive amination is its application in the synthesis of complex iminosugars with a seven-membered ring. In one such synthesis, a pentahydroxylated azepane was effectively created through the nucleophilic ring-opening of a cyclic sulfate (B86663) derived from D-glucose, with the final cyclization accomplished by reductive amination. nih.gov The strategy relies on the formation of a seven-membered cyclic hemiaminal from a precursor containing both an amine and a hemiacetal. nih.govacs.org This intermediate exists in equilibrium with its tautomeric aldehyde, which then undergoes cyclization. nih.govacs.org Subsequent acid-catalyzed dehydration leads to an iminium ion, which is then hydrogenated to yield the final azepane product. nih.govacs.org
This methodology has been refined to achieve high levels of stereocontrol. For instance, a novel stereoselective synthesis of pentahydroxyazepane iminosugars was developed using an osmium-catalyzed tethered aminohydroxylation reaction to install the key C-N bond with complete regio- and stereocontrol. nih.gov The subsequent intramolecular reductive amination proceeded efficiently to afford the desired azepane. nih.gov Similarly, optically active [b]-annulated azepane scaffolds have been synthesized using a key reductive amination step involving an iminium ion formed in situ from a primary amino function and an endocyclic carbonyl group, yielding the desired product with a relative trans-configuration stereoselectively. chemistryviews.org
Recent advancements have also explored biocatalysis, using imine reductases (IREDs) and reductive aminases (RedAms) for asymmetric reductive aminations, highlighting the potential for enzymatic methods in synthesizing chiral azepanes. researchgate.net Furthermore, iridium-catalyzed intramolecular asymmetric reductive amination has been successfully employed to synthesize enantioenriched dibenz[c,e]azepines, demonstrating the power of chemocatalysis in creating complex chiral azepane structures. rsc.org
Table 1: Selected Examples of Reductive Amination for Azepane Synthesis
| Precursor Type | Key Reaction | Catalyst/Reagents | Product | Ref. |
| Amino-hemiacetal | Intramolecular Reductive Amination | Pd(OH)₂/C, H₂ | Polyhydroxylated Azepane | nih.govacs.org |
| Amino-aldehyde | Intramolecular Reductive Amination | Cobalt(II) Catalyst | Piperidines (related azacycles) | nih.gov |
| Amino-ketone | Intramolecular Reductive Amination | Pd-catalyzed Hydrogenation | Annulated Azepane | chemistryviews.org |
| Bridged Biaryl Amino-aldehyde | Asymmetric Reductive Amination | Iridium Catalyst | Enantioenriched Dibenz[c,e]azepine | rsc.org |
Ring Expansion Strategies
Ring expansion reactions provide a powerful synthetic route to the azepane core by transforming more readily available five- or six-membered heterocyclic precursors into the desired seven-membered ring. researchgate.net This approach is particularly valuable for accessing complex and substituted azepanes that are otherwise difficult to synthesize directly. researchgate.netresearchgate.net
The expansion of pyrrolidine and piperidine (B6355638) rings is a common and effective strategy for constructing the azepane skeleton. nih.govrsc.orgresearchgate.net These reactions often proceed through the formation of a bicyclic intermediate, which is then regioselectively opened by a nucleophile to yield the larger ring system. researchgate.netsemanticscholar.org
One established method involves the intramolecular N-alkylation of an azetidine (B1206935) bearing a 3-hydroxypropyl side chain, which forms a strained 1-azonia-bicyclo[3.2.0]heptane intermediate. The subsequent nucleophilic opening of this intermediate can lead to a mixture of ring-expanded pyrrolidines and azepanes, with the product distribution dependent on the substitution pattern and the nucleophile used. semanticscholar.org A similar strategy has been applied to pyrrolidines, where the presence of a trifluoromethyl group can induce regioselectivity in the ring expansion to yield 4-substituted α-trifluoromethyl azepanes. researchgate.net
Diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity via piperidine ring expansion. rsc.org This strategy was also applied to construct the azepine backbone of potential biologically active compounds. rsc.org In another example, 5-arylpyrrolidine-2-carboxylates containing an ortho-halogen substituent were transformed into 1H-benzo[b]azepine-2-carboxylates under copper(I) promotion, demonstrating an intramolecular Ullmann-type annulation/rearrangement cascade. nih.govresearchgate.net
More recently, photochemical methods have emerged. A notable strategy involves the dearomative ring expansion of simple nitroarenes, which are converted into complex azepanes via a photochemical process mediated by blue light. researchgate.netnih.govmanchester.ac.uk This method transforms the six-membered benzenoid framework into a seven-membered ring system, which is then hydrogenated to provide the saturated azepane in just two steps. researchgate.netnih.govmanchester.ac.uk
A versatile, stereocontrolled protocol for synthesizing functionalized azepanes involves the oxidative cleavage of a carbon-carbon double bond within a cyclic precursor, followed by a ring-closing double reductive amination. thieme-connect.comresearchgate.net This method effectively transforms substituted cycloalkenes into saturated azaheterocycles. thieme-connect.com
The synthetic sequence begins with the oxidative ring cleavage of an unsaturated scaffold, which is typically accomplished via one of two common approaches:
Ozonolysis: This powerful method cleaves the C=C bond directly to form a dialdehyde (B1249045) intermediate.
Osmium-catalyzed Dihydroxylation followed by NaIO₄ Oxidation: This two-step process first creates a vicinal diol, which is then cleaved by sodium periodate (B1199274) to yield the dialdehyde. thieme-connect.comresearchgate.net
The resulting diformyl intermediate is then subjected to a double reductive amination with a primary amine. This step simultaneously forms two new C-N bonds and closes the seven-membered ring, yielding the azepane derivative. thieme-connect.comresearchgate.net This strategy has been successfully applied to the synthesis of various azepane β-amino esters and other functionalized compounds with the azepane framework. thieme-connect.comresearchgate.net
The inherent ring strain of aziridines makes them excellent electrophilic substrates for ring-opening reactions, a property that has been exploited for the synthesis of larger nitrogen-containing heterocycles, including azepanes. mdpi.comwikipedia.org These transformations can be catalyzed by transition metals or proceed through cascade reactions, offering diverse pathways to the azepane core.
A notable example is the rhodium-catalyzed intramolecular [5+2] cycloaddition of vinyl aziridines with alkynes, which efficiently constructs the seven-membered azepine moiety. mdpi.com This protocol demonstrates a broad reaction scope and is compatible with a wide range of functional groups. mdpi.com
Cascade reactions provide another sophisticated route. A novel N-bromosuccinimide (NBS)-induced aminocyclization-aziridine ring-expansion cascade has been reported as a highly stereoselective method for synthesizing azepanes. semanticscholar.org The regioselectivity of aziridine (B145994) ring-opening is a critical factor and can be controlled by the substituents on the aziridine ring. frontiersin.org The reaction of an activated aziridine with a nucleophile can proceed via attack at either the substituted or unsubstituted carbon, leading to different ring-expanded products. frontiersin.org
Table 2: Overview of Ring Expansion Strategies for Azepane Synthesis
| Strategy | Precursor | Key Intermediate/Reaction | Reagents/Catalyst | Product Type | Ref. |
| From Pyrrolidine | 5-Arylpyrrolidine-2-carboxylate | Ullmann-Type Annulation/Rearrangement | Cu₂O, Thiophene-2-carboxylic acid | 1H-Benzazepine | nih.govresearchgate.net |
| From Piperidine | Substituted Piperidine | Ring Expansion | Not specified | Diastereomerically Pure Azepane | rsc.org |
| Oxidative Cleavage | Substituted Cycloalkene | Ozonolysis / Double Reductive Amination | 1. O₃; 2. Primary Amine, Reducing Agent | Functionalized Azepane | thieme-connect.comresearchgate.net |
| Aziridine Opening | Vinyl Aziridine + Alkyne | Rh-catalyzed [5+2] Cycloaddition | Rhodium Catalyst | Azepine | mdpi.com |
| Dearomatization | Nitroarene | Photochemical N-insertion | Blue Light, P(Oi-Pr)₃ | Polysubstituted Azepane | researchgate.netnih.gov |
Multicomponent Reactions in Azepane Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly efficient strategy for building molecular complexity. While the application of MCRs specifically for the synthesis of the this compound core is not extensively documented, the principles have been applied to construct related seven-membered aza-heterocyclic systems. For instance, a palladium-catalyzed three-component domino reaction involving N-tosylaziridines, 2-iodophenol, and isocyanides has been developed for the synthesis of 1,4-benzoxazepine derivatives, which are structurally analogous to benzazepines. mdpi.com Such strategies highlight the potential for developing novel MCRs to directly access functionalized azepane scaffolds.
Diels-Alder Reaction Pathways to Azepane Precursors
The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a key strategy for constructing six-membered rings that can serve as versatile precursors for azepane synthesis. google.comyoutube.com This approach allows for the stereocontrolled formation of a cyclohexene (B86901) derivative, which can then be elaborated into the seven-membered azepane ring through subsequent chemical transformations.
One synthetic route utilizes a Diels-Alder reaction as a crucial early step in a multistep synthesis of azepines. google.com This method provides a reliable way to control the regiochemistry of the initial ring formation. google.com More recently, the synthesis and hetero-Diels-Alder reactions of enantiomerically pure 2,3-dihydro-1H-azepines have been described. semanticscholar.org In this work, thermolysis of 3-substituted 7,7-dihalo-2-azabicyclo[4.1.0]heptanes (gem-dihalocyclopropanes) leads to a ring expansion that forms 2-alkyl-6-halo-1-tosyl-2,3-dihydro-1H-azepines. semanticscholar.org These dihydroazepines, acting as dienes, undergo highly stereoselective [4+2] cycloaddition reactions with heterodienophiles, demonstrating a sophisticated pathway to complex, fused azepane-containing systems. semanticscholar.org This strategy effectively leverages the reactivity of both gem-dihalocyclopropanes and the Diels-Alder cycloaddition to build molecular complexity. semanticscholar.org
Functionalization and Derivatization Post-Synthesis
Following the successful synthesis of the core this compound structure, subsequent functionalization and derivatization are crucial for developing analogues with diverse properties and for their application as scaffolds in complex molecule synthesis. These post-synthesis modifications allow for the fine-tuning of the molecule's characteristics and the construction of more elaborate chemical architectures. Key strategies include the manipulation of the existing hydroxyl groups and the formation of fused-ring systems.
Introduction of Hydroxyl Groups and their Protection/Deprotection
The reactivity of hydroxyl groups often necessitates a protection-deprotection strategy during multi-step synthetic sequences to prevent unwanted side reactions. The selective masking of these functional groups allows other parts of the molecule to be modified chemo-selectively.
In the synthesis of azepane derivatives, silyl ethers are commonly employed as protecting groups for hydroxyl functions due to their ease of installation, stability under various reaction conditions, and mild removal. nih.govjocpr.com For instance, the secondary alcohol on an azepane precursor can be protected as a tert-butyldimethylsilyl (TBS) ether. The choice of silylating agent and reaction conditions can influence the efficiency of this protection.
Commonly used methods for the silylation of hydroxyl groups on azepane precursors are summarized in the table below.
| Reagent | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TBSOTf (1.0 equiv) | 2,6-Lutidine (1.2 equiv) | DCM | -80 | 2 | 90 | nih.gov |
| TBSOTf (1.0 equiv) | 2,6-Lutidine (1.2 equiv) | DCM | -20 | 2 | 50 | nih.gov |
| TBSCl (3.0 equiv) | Imidazole (3.5 equiv) | DMF | 35 | 24 | 30 | nih.gov |
The removal of such protecting groups (deprotection) is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA), which cleanly cleaves the silyl ether to restore the hydroxyl group. nih.gov This reversible protection is fundamental for the synthesis of complex, heavily hydroxylated azepanes, which are valuable as iminosugar analogues. acs.orgnih.gov The strategic application of protecting groups enables the synthesis of complex bioactive molecules by controlling the regioselectivity and stereochemistry of transformations. jocpr.com
Synthesis of Fused-Ring Azepane Derivatives
Building upon the azepane scaffold to create fused-ring systems expands the structural diversity and potential applications of these compounds. Various synthetic methodologies have been developed to construct bicyclic and polycyclic structures incorporating the seven-membered azepane ring.
One approach involves intramolecular cyclization. During the synthesis of pentahydroxylated azepanes, a competing intramolecular reaction can lead to the formation of a bicyclic N,O-acetal. acs.orgnih.gov This occurs when a hydroxyl group within the azepane precursor attacks an intermediate iminium ion, resulting in a fused ring system. For example, the catalytic hydrogenation of an amino heptitol precursor intended to form a simple azepane ring yielded a significant amount of a bicyclic N,O-acetal alongside the desired product. nih.gov
| Palladium Source | Yield of Bicyclic N,O-acetal (%) | Yield of Azepane (%) | Reference |
| Pd(OH)₂/C | 53 | 27 | nih.gov |
| Pd/C with AcOH | 49 | 16 | nih.gov |
More deliberate strategies for constructing fused azepane derivatives include:
Rhodium(II)-Catalyzed Cyclopropanation/1-aza-Cope Rearrangement : This method provides a general route to fused dihydroazepine derivatives from 1-sulfonyl-1,2,3-triazoles that have a tethered diene. The process involves an intramolecular cyclopropanation that forms a transient vinylcyclopropane intermediate, which then undergoes a rearrangement to generate the fused azepine system in moderate to excellent yields. nih.gov
Ring-Closing Metathesis (RCM) : RCM is a powerful tool for the formation of cyclic structures, including fused azepines. An efficient RCM approach has been used to synthesize pyrimido[4,5-c]azepines, which are potent γ-secretase modulators. nih.gov This strategy has also been applied to the synthesis of 4,4′-disubstituted azepines. researchgate.net
Photochemical Dearomative Ring Expansion : A modern strategy to access complex, polysubstituted azepanes involves the photochemical ring expansion of nitroarenes. nih.gov This process, mediated by blue light, transforms a six-membered aromatic ring into a seven-membered azepine framework, which can serve as a precursor for fused systems. nih.gov
Intramolecular Cyclization of Dibenzo[c,f] nih.govacs.orgthiazepine Derivatives : In the synthesis of analogues of the antidepressant drug tianeptine, new tetracyclic and pentacyclic ring systems have been created by incorporating bridges between the nitrogen atom and a substituent at another position on the dibenzo[c,f] nih.govacs.orgthiazepine core, which is an azepine analogue. researchgate.net
Diimidazodiazepine Synthesis : A novel 5:7:5-fused heterocyclic ring system, a diimidazodiazepine, has been synthesized, demonstrating the azepine ring's versatility as a central component in complex polycyclic architectures. nih.gov
These diverse synthetic methodologies highlight the utility of the azepane ring as a foundational scaffold for creating a wide array of complex, fused heterocyclic systems with potential applications in medicinal chemistry.
Computational and Theoretical Studies
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are indispensable tools for investigating the intricate details of chemical reaction mechanisms, offering insights into transition states, intermediates, and reaction pathways that are often inaccessible through experimental means alone. grnjournal.usnih.gov Such methods have been applied to understand the formation of various heterocyclic systems, providing a foundational framework for predicting how azepane derivatives, including trans-Azepane-4,5-diol, might be synthesized. rsc.orgrsc.org Computational approaches can map out potential energy surfaces, allowing researchers to identify the most energetically favorable routes from reactants to products. grnjournal.usnih.gov
The formation of cyclic structures like the azepane ring can proceed through various mechanisms. While some reactions are clearly stepwise and others are fully concerted, a "pseudo-concerted" or asynchronous mechanism represents an intermediate scenario. In such a mechanism, multiple bonds are formed or broken within a single transition state phase, but the extent of these changes is not uniform. smu.edu
Computational studies, often employing methods like the United Reaction Valley Approach (URVA), can dissect the reaction path to reveal its nature. smu.eduacs.org This analysis partitions the reaction into distinct phases: reactant contact, preparation, the transition state phase where bond changes occur, product adjustment, and finally, separation. nih.gov For the formation of an azepane ring, quantum chemical calculations would investigate the transition state for the cyclization step. By analyzing the vibrational modes and the degree of bond formation/cleavage at the transition state, researchers can determine if the reaction is truly concerted or if it exhibits pseudo-concerted characteristics, where one new bond begins to form significantly ahead of another. This level of mechanistic detail is crucial for optimizing reaction conditions to favor the formation of the desired trans-diol stereochemistry.
Density Functional Theory (DFT) for Conformational Analysis and Energetics
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for studying the electronic structure and geometry of molecules. nih.gov It offers a balance of computational cost and accuracy, making it ideal for analyzing the complex conformational landscape of seven-membered rings like azepane. nih.govresearchgate.net Unlike smaller rings, seven-membered systems are highly flexible and can adopt multiple low-energy conformations, such as chair, twist-chair, and boat forms. acs.org
DFT calculations are used to optimize the geometry of these various conformers and calculate their relative energies, identifying the most stable structures. researchgate.net For the azepane core, studies have shown that twist-chair conformations are often the most energetically favorable. nih.gov The introduction of substituents, such as the two hydroxyl groups in this compound, can influence the conformational preference through steric and electronic interactions, including intramolecular hydrogen bonding. DFT calculations can precisely quantify these effects.
A theoretical study on 1,2,7-thiadiazepane, a related seven-membered heterocycle, used DFT to identify four twist-chair (TC), six twist-boat (TB), two boat (B), and two chair (C) conformers. The TC1 conformer was found to be the most stable. researchgate.net Similar analyses for this compound would predict its preferred three-dimensional shape, which is critical for understanding its interaction with biological targets. The table below illustrates hypothetical relative energies for different azepane conformers based on typical DFT findings for such ring systems.
| Conformer | Relative Energy (kJ/mol) | Description |
| Twist-Chair (TC) | 0.00 | Generally the most stable conformer for azepane rings. |
| Chair (C) | 2-5 | Slightly higher in energy than the twist-chair form. |
| Twist-Boat (TB) | 5-10 | A higher energy conformer on the pseudorotational itinerary. |
| Boat (B) | >15 | Often a high-energy intermediate or transition state between other forms. |
Note: These values are illustrative and represent typical energy differences found in computational studies of seven-membered rings. Actual values for this compound would require specific DFT calculations.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are essential computational techniques that bridge the gap between static molecular structures and their dynamic behavior, particularly in biological contexts. These methods are crucial for understanding how a flexible molecule like this compound interacts with a biological receptor.
Predicting how a small molecule (ligand) binds to a protein receptor is a cornerstone of computer-aided drug design. nih.gov Molecular docking is a common technique used to predict the preferred orientation, or "binding mode," of a ligand within a receptor's active site. However, for flexible ligands and receptors, simple docking can be insufficient. nih.govbohrium.com
To achieve more accurate predictions, computational methods often combine docking with molecular dynamics (MD) simulations and free energy calculations. nih.gov An iterative approach may be used where multiple potential binding poses from docking are subjected to MD simulations. vu.nl These simulations model the movement of every atom in the system over time, allowing the ligand and protein to adjust to each other's presence. By calculating the interaction energies from these dynamic simulations, researchers can more accurately rank potential binding modes and predict the binding affinity. chemrxiv.orgoup.com For a molecule like this compound, this approach would identify the key hydrogen bonds and hydrophobic interactions it forms with a target receptor, providing a rationale for its biological activity. nih.gov
Biomolecular recognition is a dynamic process where both the ligand and the receptor exhibit significant flexibility. researchgate.netnih.gov Ignoring receptor flexibility can lead to inaccurate predictions of ligand binding. acs.org Proteins are not rigid structures; they exist as an ensemble of conformations. nih.gov A ligand may bind to a pre-existing conformation (conformational selection) or induce a change in the receptor's shape upon binding (induced fit). nih.gov
Molecular dynamics (MD) simulations are the primary tool for analyzing this flexibility. researchgate.net By running simulations of the receptor both with and without the ligand, scientists can observe how the binding event alters the protein's motions. nih.gov Techniques like Principal Component Analysis (PCA) can be applied to the MD trajectory to identify the most significant collective motions of the protein, revealing how the receptor's conformational landscape shifts upon binding of a ligand like this compound. nih.gov This analysis is crucial for understanding allosteric modulation and for designing ligands that can stabilize a specific, functionally relevant receptor state. nih.gov
Future Directions in Trans Azepane 4,5 Diol Research
Development of Novel and Efficient Stereoselective Synthetic Pathways
A primary hurdle in the exploration of trans-Azepane-4,5-diol and its derivatives is the development of efficient and highly stereoselective synthetic routes. Current synthetic strategies for the broader azepane class often involve complex multi-step processes. researchgate.net Future research should prioritize the development of novel synthetic methodologies that offer high yields and excellent control over the stereochemistry of the diol group.
One promising avenue is the adaptation of photochemical dearomative ring expansion of nitroarenes, a method that has been successfully used to create complex azepanes from simple starting materials using blue light at room temperature. nih.govmanchester.ac.uk The challenge will be to integrate a stereoselective dihydroxylation step into this process or to use chiral auxiliaries to guide the stereochemical outcome.
Another area of focus should be the use of transition-metal catalysis, which has shown promise in the synthesis of other functionalized azepines. nih.gov Molybdenum-catalyzed asymmetric allylic alkylation, for instance, has been used to construct enantioenriched precursors that could potentially be converted to this compound. acs.orgacs.org The development of catalysts specifically designed for the stereoselective synthesis of this diol would be a significant advancement.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Photochemical Dearomative Ring Expansion | Mild reaction conditions, readily available starting materials. | Integration of stereoselective dihydroxylation, use of chiral catalysts. |
| Asymmetric Allylic Alkylation | High enantioselectivity. | Development of new ligand systems for improved regioselectivity and functional group tolerance. |
| Ring-Closing Metathesis | Access to a wide range of derivatives. | Design of substrates that favor the formation of the seven-membered ring with the desired stereochemistry. |
Exploration of New Biological Targets for Azepane-Based Molecules
Azepane derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-tubercular, and neuroprotective effects. consensus.appnih.gov However, the specific biological targets of this compound have yet to be elucidated. The presence of the trans-diol moiety could facilitate novel interactions with biological macromolecules, opening up new therapeutic possibilities.
Future research should involve broad-based screening of this compound and its derivatives against a diverse panel of biological targets. The unique hydrogen-bonding capabilities of the diol group might make it a particularly effective inhibitor of enzymes such as kinases or proteases, where interactions with the protein backbone are crucial for binding.
For example, poly (ADP-ribose) polymerase (PARP-1) inhibitors containing a triazole group have shown promise in cancer therapy. nih.gov The diol functionality of this compound could potentially mimic the interactions of the triazole ring, suggesting that PARP-1 could be a viable target for this class of compounds. A systematic investigation into the structure-activity relationships (SAR) will be crucial for optimizing the inhibitory activity of these molecules. nih.gov
| Potential Biological Target Class | Rationale for Investigation | Example Targets |
| Kinases | The diol could form key hydrogen bonds in the ATP-binding pocket. | Receptor Tyrosine Kinases (RTKs), Cyclin-Dependent Kinases (CDKs) |
| Proteases | The hydroxyl groups could interact with catalytic residues or the peptide backbone of the substrate. | Cysteine Proteases, Serine Proteases |
| Glycosidases | The diol structure may mimic the carbohydrate substrates of these enzymes. | α-glucosidase |
| DNA Repair Enzymes | Potential for interaction with the active sites of enzymes involved in DNA repair. | Poly (ADP-ribose) polymerase (PARP) |
Advanced Computational Approaches for Rational Design
Computational chemistry offers powerful tools for accelerating the drug discovery process. In the context of this compound, molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this scaffold with various biological targets. nih.gov These computational models can help prioritize the synthesis of derivatives with the highest predicted affinity and selectivity.
Future research should focus on developing accurate and reliable computational models for the azepane scaffold. This will require the generation of high-quality experimental data, such as crystal structures of azepane derivatives bound to their targets, to validate and refine the computational methods.
Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to identify the key structural features of this compound derivatives that are responsible for their biological activity. This information can then be used to guide the design of new compounds with improved potency and pharmacokinetic properties.
| Computational Approach | Application in this compound Research | Expected Outcome |
| Molecular Docking | Predicting the binding orientation and affinity of derivatives to biological targets. | Identification of promising lead compounds for synthesis and biological evaluation. |
| Molecular Dynamics Simulations | Assessing the stability of ligand-protein complexes over time. | Understanding the dynamic interactions that contribute to binding affinity. |
| QSAR Modeling | Correlating structural features with biological activity. | Guiding the rational design of more potent and selective analogues. |
Integration with Green Chemistry Principles in Synthesis
The principles of green chemistry are becoming increasingly important in the pharmaceutical industry to reduce the environmental impact of drug manufacturing. researchgate.net Future research on the synthesis of this compound should prioritize the development of environmentally benign methodologies.
This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives, and the development of catalytic processes that minimize waste generation. consensus.app For example, the use of biocatalysis, employing enzymes to perform key synthetic transformations, could offer a highly efficient and environmentally friendly route to enantiomerically pure this compound.
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass. | Reduced reliance on fossil fuels. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimization of waste. |
| Use of Safer Solvents | Replacing chlorinated solvents with water or bio-based solvents. | Reduced environmental pollution and worker exposure to hazardous materials. |
| Catalysis | Employing catalytic rather than stoichiometric reagents. | Increased reaction efficiency and reduced waste. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for trans-Azepane-4,5-diol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer: The synthesis of seven-membered ring diols like trans-Azepane-4,5-diol often employs cyclization reactions with chiral auxiliaries or asymmetric catalysis. For example, Sharpless asymmetric dihydroxylation or enzymatic resolution can control stereochemistry. Reaction solvents (e.g., THF vs. DCM) and temperature gradients (e.g., −20°C to room temperature) significantly impact diastereomeric excess .
- Data Consideration: Monitor reaction progress via TLC (Rf values) and confirm stereochemistry using polarimetry or chiral HPLC.
Q. How can researchers validate the structural configuration of trans-Azepane-4,5-diol using spectroscopic techniques?
- Methodological Answer: Combine -NMR and -NMR to identify hydroxyl and azepane ring protons (δ 1.5–3.5 ppm). Use 2D NMR (COSY, HSQC) to resolve coupling patterns and confirm trans-stereochemistry via NOESY correlations (absence of cross-peaks between C4 and C5 hydroxyl groups) .
Q. What solubility and stability challenges arise during storage of trans-Azepane-4,5-diol, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
